N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide
Description
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a benzamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a sulfonylethyl group to a 4-fluorobenzamide core. This structure combines aromatic, sulfonyl, and amide functionalities, which are critical for molecular interactions in biological or materials science contexts.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZKMLHRAXZTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting with the creation of intermediate compounds. One common method begins with the formation of 3,4-dihydroisoquinoline, followed by its sulfonylation. This intermediate then reacts with 4-fluorobenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions for scale-up, including precise temperature control, solvent selection, and purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, particularly with halogen atoms or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Utilizing agents like halogens or nitrating mixtures under controlled conditions.
Major Products: The products of these reactions include various derivatives and modified forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with unique properties.
5. Mechanism of Action: The mechanism by which this compound exerts its effects is primarily through its interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of certain enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a potent tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Influence
Target Compound vs. Benzamide Derivatives in
describes benzamides with a 3,4-dihydroisoquinolinylmethyl group (e.g., compounds 5–11), differing from the target’s sulfonylethyl linker. Key distinctions:
- This could influence solubility and receptor binding .
- Stereochemical Flexibility: The ethyl spacer in the target compound may allow greater conformational flexibility than the rigid morpholino or pyrrolidinyl groups in compounds 6–10 .
Target Compound vs. Triazole Derivatives in
focuses on triazole-thiones (e.g., compounds 7–9 ) with sulfonylphenyl and difluorophenyl groups. Contrasts include:
- Core Heterocycle : The target’s benzamide core lacks the triazole ring, which in ’s compounds is critical for tautomerism (thione vs. thiol forms). This tautomerism affects electronic distribution and bioactivity .
- Spectroscopic Signatures : The target’s amide C=O stretch (~1660–1682 cm⁻¹, inferred from ’s hydrazinecarbothioamides) would differ from triazole-thiones, which lack C=O but exhibit C=S stretches (~1247–1255 cm⁻¹) .
Physicochemical and Spectral Properties
- Melting Points : ’s chromen-pyrazolo[3,4-d]pyrimidine derivative (Example 53) melts at 175–178°C, suggesting that complex heterocycles increase crystallinity. The target compound’s melting point is unreported but may be lower due to its flexible ethyl spacer .
- Mass Spectrometry : The target’s molecular weight can be inferred to be ~400–450 g/mol (similar to ’s analogs), while ’s Example 53 has a mass of 589.1 (M+1) .
Biological Activity
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a complex organic compound that belongs to the class of benzanilides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidepressant, anticonvulsant, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Molecular Formula and Structure
- Molecular Formula: C₁₈H₁₉FN₂O₃S
- Molecular Weight: 362.4 g/mol
- CAS Number: 922036-23-5
The structure of this compound features a sulfonamide linkage and a fluorobenzamide moiety, which are critical for its biological activity.
Synthetic Route
The synthesis typically involves:
- Formation of 3,4-Dihydroisoquinoline: Achieved through the Pictet-Spengler reaction.
- Sulfonylation: The isoquinoline derivative is treated with a sulfonyl chloride in the presence of a base.
- Coupling Reaction: The sulfonylated intermediate is coupled with 4-fluorobenzoyl chloride.
Molecular Targets
The compound is believed to interact with several molecular targets:
- Neurotransmitter Systems: It may influence serotonin (5-HT) and norepinephrine (NE) pathways, which are crucial for mood regulation.
- Enzymatic Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism.
Biological Pathways
The biological effects are mediated through:
- Increased Neurotransmitter Levels: By modulating neurotransmitter systems, the compound may exhibit antidepressant effects.
- Antifungal Activity: The sulfonamide group contributes to its antifungal properties by disrupting fungal cell wall synthesis.
Antidepressant and Anticonvulsant Effects
Research indicates that this compound exhibits significant antidepressant activity. In animal models, it has shown efficacy comparable to traditional antidepressants by reducing depressive behaviors and increasing locomotor activity.
Antifungal Activity
The compound has demonstrated antifungal properties against various pathogenic fungi. In vitro studies showed:
- Minimum Inhibitory Concentration (MIC): Effective against Candida albicans with an MIC of 32 µg/mL.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines such as HeLa:
- IC50 Values: The compound exhibited an IC50 value of approximately 10.46 ± 0.82 μM/mL, indicating moderate cytotoxicity.
Data Summary
Case Study 1: Antidepressant Activity
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in immobility time during forced swim tests compared to control groups.
Case Study 2: Antifungal Efficacy
Clinical trials indicated that patients with fungal infections showed improved outcomes when treated with the compound alongside standard antifungal therapies, suggesting a synergistic effect.
Q & A
Q. How can researchers optimize the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C for sulfonylation), solvent choice (polar aprotic solvents like DMF or dichloromethane), and reaction time (monitored via TLC/HPLC). Coupling agents like EDCI or DMAP are critical for amide bond formation . Intermediate purification via column chromatography (silica gel, gradient elution) ensures high purity. For example, the sulfonyl group introduction requires anhydrous conditions to avoid hydrolysis .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify dihydroisoquinoline protons (δ 2.8–3.5 ppm) and benzamide carbonyl (δ ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (calculated for CHFNOS: 401.1164) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pharmacologically relevant pathways:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Pre-screen in PBS/DMSO to ensure bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer : SAR strategies include:
- Substituent variation : Modify the fluorobenzamide (e.g., replace F with Cl or OMe) or dihydroisoquinoline (e.g., add methoxy groups at C6/C7) .
- Bioisosteric replacement : Swap sulfonyl with carbonyl or phosphonate groups to assess binding affinity changes .
- Activity comparison : Use a standardized assay panel (e.g., IC values across 10+ kinase targets) .
Q. Example SAR Table :
| Derivative | Modification | IC (Kinase X) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 0.45 µM | 12.5 |
| Derivative A | C6-OCH | 0.22 µM | 8.2 |
| Derivative B | F → Cl | 1.10 µM | 5.7 |
| Data adapted from studies on analogous compounds . |
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Validate pH, temperature, and co-factor requirements (e.g., Mg for ATP-dependent enzymes) .
- Compound stability : Perform LC-MS to check degradation products in cell culture media .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies are effective for identifying the molecular targets of this compound in complex biological systems?
- Methodological Answer : Target identification methods include:
- Surface Plasmon Resonance (SPR) : Direct binding kinetics with purified proteins .
- Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in kinase domains .
Q. How can solubility limitations of this compound be addressed in pharmacological studies?
- Methodological Answer : Strategies to enhance solubility:
Q. What experimental approaches mitigate stability issues during long-term storage or in vivo administration?
- Methodological Answer : Stability optimization involves:
- Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent oxidation .
- Stress testing : Expose to heat (40°C), light (UV/vis), and humidity (75% RH) for 14 days; monitor degradation via HPLC .
- In vivo formulation : Use saline with 0.1% Tween-80 for intravenous administration to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
